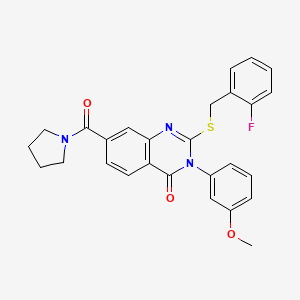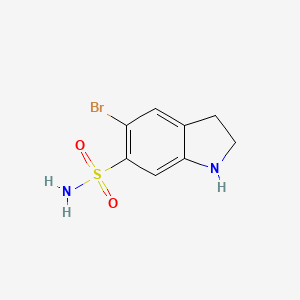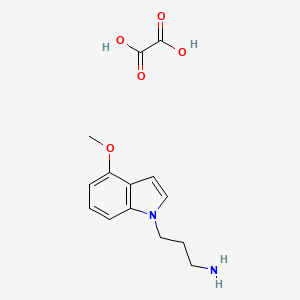![molecular formula C17H12ClN3O4 B2757728 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952819-84-0](/img/structure/B2757728.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The 1,3,4-oxadiazol-2-yl group is a type of heterocyclic compound containing an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the benzodioxole and oxadiazole rings might influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antibacterial Agents
One study presents the synthesis of derivatives involving 1,3,4-oxadiazol and acetamide components, focusing on their potential as antibacterial agents. These compounds were synthesized starting from specific intermediates, leading to compounds with significant antibacterial activity. This suggests that derivatives of the compound may also possess antibacterial properties due to the presence of the 1,3,4-oxadiazol moiety (Ramalingam et al., 2019).
Anticonvulsant Evaluation
Another area of application is in the evaluation of anticonvulsant activities. A study on indoline derivatives of aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity against various screens, suggesting that similar structures could be explored for their anticonvulsant potential (Nath et al., 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds showed good light harvesting efficiency and binding affinity, indicating that the compound could be relevant in photovoltaic research and biological interaction studies (Mary et al., 2020).
Enzyme Inhibition
Research on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide showed activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in studying enzyme inhibition mechanisms or developing inhibitors for therapeutic purposes (Rehman et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRYRLVSPZNZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2757649.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone](/img/structure/B2757652.png)
![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)


![N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2757657.png)

![N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757659.png)
![3-benzyl-6-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2757661.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2757664.png)
![1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2757665.png)

![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)